1,3-Dibromotetrafluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Organic Synthesis:

- As a building block for new materials: 1,3-DBTFB can act as a starting material for the synthesis of more complex molecules with desired properties. Its reactive sites (bromine atoms) can be readily substituted with other functional groups, leading to various new compounds for research in areas like pharmaceuticals, optoelectronics, and organic materials science [].

Electronics and Optoelectronics:

- Organic electronics: The electron-withdrawing nature of the bromine and fluorine atoms in 1,3-DBTFB can influence its electronic properties, making it a potential candidate for use in organic electronics applications like field-effect transistors (FETs) and organic light-emitting diodes (OLEDs) []. However, further research is needed to determine its specific performance and potential advantages compared to existing materials.

Material Science:

- Liquid crystals: The rigid structure and polar nature of 1,3-DBTFB suggest its potential use in the development of new liquid crystal materials. These materials exhibit unique optical properties and are crucial for various applications, including displays and optical devices. However, specific research on 1,3-DBTFB in this context is scarce [].

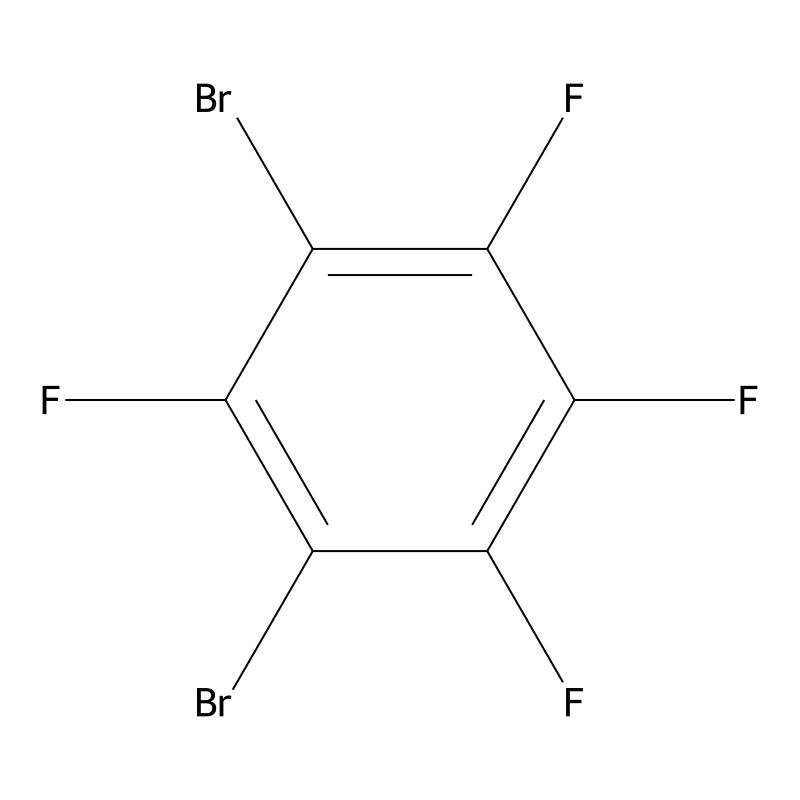

1,3-Dibromotetrafluorobenzene is an aromatic compound characterized by the presence of two bromine atoms and four fluorine atoms attached to a benzene ring. Its chemical formula is , and it has a molecular weight of approximately 307.87 g/mol. The compound is a member of the halogenated aromatic hydrocarbons class and is known for its unique physical and chemical properties, including being insoluble in water and having a relatively low boiling point of 85-88 °C at reduced pressure .

The compound exhibits a symmetrical structure due to the positioning of the bromine and fluorine substituents, which significantly influences its reactivity and interactions with other chemical species.

Additionally, it can undergo reactions with metals or metal halides under specific conditions, leading to the formation of various derivatives that may have enhanced properties or applications in material science.

1,3-Dibromotetrafluorobenzene can be synthesized through several methods:

- Bromination of Trifluorobenzene: A common method involves reacting trifluorobenzene with bromine under controlled conditions. This reaction typically requires a catalyst or specific temperature settings to ensure selective bromination at the desired positions on the benzene ring .

- Direct Halogenation: Another approach may involve direct halogenation techniques where bromine gas is introduced into a solution containing tetrafluorobenzene, often requiring light or heat to initiate the reaction.

These synthesis methods allow for varying degrees of control over product purity and yield.

1,3-Dibromotetrafluorobenzene finds applications primarily in materials science and organic synthesis:

- Fluorinated Liquid Crystals: It serves as a precursor for synthesizing fluorinated liquid crystal derivatives, which are essential in display technologies .

- Chemical Intermediates: The compound is also utilized as an intermediate in the production of various fluorinated compounds that may have applications in pharmaceuticals or agrochemicals.

Its unique properties make it valuable for specialized applications where high thermal stability and chemical resistance are required.

Interaction studies involving 1,3-dibromotetrafluorobenzene often focus on its reactivity with nucleophiles and electrophiles. Understanding these interactions is crucial for developing new materials or chemical processes that leverage its unique properties. For instance, studies may explore how this compound interacts with various solvents or reactants under different conditions to optimize synthesis routes or enhance material performance .

1,3-Dibromotetrafluorobenzene shares similarities with other halogenated aromatic compounds. Here are some comparable compounds:

| Compound Name | Chemical Formula | Notable Features |

|---|---|---|

| 1,2-Dibromotetrafluorobenzene | C6Br2F4 | Different substitution pattern; varying reactivity |

| Trifluorobenzene | C6H3F3 | Lacks bromine; serves as a precursor for dibromination |

| Pentafluorobenzene | C6F5 | Fully fluorinated; higher stability but less reactivity |

Uniqueness: 1,3-Dibromotetrafluorobenzene's unique combination of two bromine atoms and four fluorine atoms provides distinct reactivity patterns compared to its analogs. This configuration allows it to participate effectively in electrophilic substitutions while maintaining a stable aromatic structure.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.56%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

1559-87-1